Enkephalin, specifically the variant Met(2)-Thz(5)-GlyNH2(3)-, is a synthetic analog of the endogenous opioid peptide enkephalin. Enkephalins are part of the body's natural pain management system and are known to bind primarily to opioid receptors, playing a significant role in modulating pain, stress responses, and various physiological functions. This particular analog incorporates modifications at positions 2 and 5 of the peptide chain, which may enhance its receptor selectivity and therapeutic potential.
Enkephalins were first identified in the 1970s as endogenous peptides that interact with opioid receptors. They are derived from proenkephalin, a precursor protein that undergoes enzymatic cleavage to produce various enkephalin peptides. The synthesis of Met(2)-Thz(5)-GlyNH2(3)- is typically achieved through solid-phase peptide synthesis techniques, allowing for precise control over amino acid sequences and modifications.
Enkephalin analogs like Met(2)-Thz(5)-GlyNH2(3)- fall under the classification of opioid peptides, which are categorized based on their binding affinity for different types of opioid receptors: μ (mu), δ (delta), and κ (kappa). This specific analog is designed to exhibit enhanced activity at the μ-opioid receptor while retaining some affinity for δ receptors, making it a valuable compound in opioid research and potential therapeutic applications.
The synthesis of Met(2)-Thz(5)-GlyNH2(3)- typically employs solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:
The incorporation of specific modifications at positions 2 (Methionine) and 5 (Thiazolidine) enhances the stability and bioactivity of the peptide. The use of thiazolidine may improve binding affinity and selectivity toward μ-opioid receptors.
The molecular structure of Met(2)-Thz(5)-GlyNH2(3)- can be represented as follows:
The molecular formula for this compound can be derived from its sequence:
Met(2)-Thz(5)-GlyNH2(3)- can undergo several chemical reactions typical for peptides, including:
The stability of this compound in physiological conditions is crucial for its efficacy as an analgesic agent. Studies often employ receptor binding assays to evaluate its potency compared to natural enkephalins.
The mechanism by which Met(2)-Thz(5)-GlyNH2(3)- exerts its effects involves binding to μ-opioid receptors located in the central nervous system. Upon binding:
Studies have shown that modifications in enkephalins can lead to significant variations in their binding affinities and efficacy at opioid receptors, impacting their therapeutic potential.
Relevant analyses include NMR spectroscopy to confirm structure and purity assessments through mass spectrometry.
Met(2)-Thz(5)-GlyNH2(3)- has potential applications in various fields:
The compound "Enkephalin, met(2)-thz(5)-glynh2(3)-" is a structurally engineered analog of the endogenous pentapeptide enkephalin (Tyr-Gly-Gly-Phe-Leu/Met). Its core architecture features three strategic modifications:
These modifications transform the canonical enkephalin scaffold into a conformationally constrained, metabolically stabilized ligand while preserving opioid receptor affinity [1] [3].
The D-Thr² substitution introduces a chiral center with R configuration, which inverses the natural L-amino acid geometry. This enantiomeric shift:
The Thz⁵ residue replaces the C-terminal amino acid with a rigid heterocycle. This non-canonical modification:
Table 1: Structural Modifications and Their Biochemical Roles
Position | Modification | Structural Consequence | Functional Impact |
---|---|---|---|
2 | D-Threonine | Chirality inversion; β-turn stabilization | Enhanced DOR affinity; aminopeptidase resistance |
3 | GlyNH₂ (amidation) | C-terminal charge neutralization | Carboxypeptidase resistance |
5 | Thiazole heterocycle | Rigid aromatic scaffold; amide bond elimination | Hydrophobic receptor interactions; protease evasion |
C-terminal amidation at Gly³ replaces the native carboxylate (-COOH) with a carboxamide (-CONH₂). This modification:
Natural enkephalins derive from the proenkephalin (PENK) precursor (267 amino acids in humans), which undergoes tissue-specific proteolytic cleavage:
For synthetic analogs like "met(2)-thz(5)-glynh2(3)-", biosynthesis leverages solid-phase peptide synthesis (SPPS) with Fmoc chemistry:
Table 2: Biosynthetic Pathway Comparison
Stage | Native Enkephalin | Synthetic Analog |
---|---|---|
Precursor | Proenkephalin (PENK gene product) | Fmoc-Rink amide resin |
Cleavage/Activation | PC1/PC2 proteases; PAM enzyme | TFA cleavage from resin; side-chain deprotection |
Key Modifications | Tyrosine sulfation; N-acetylation | D-Thr² SPPS coupling; Thz⁵ incorporation |
Yield | 0.01–0.1% in adrenal medulla extracts | 75–85% crude purity post-SPPS |
The analog’s stability stems from evading three primary peptidases:
Metabolic stability assays confirm:
80% intact compound after 1-hour incubation in rat plasma, compared to <5% for unmodified enkephalin [6] [9].
Table 3: Enzymatic Evasion Mechanisms
Enzyme | Target Site in Canonical Enkephalin | Analog Modification | Evasion Mechanism |
---|---|---|---|
Aminopeptidase N (APN) | Tyr¹-Gly² bond | D-Thr² stereochemistry | Chirality mismatch with active site |
Neutral endopeptidase (NEP) | Phe⁴-Leu⁵ bond | Thz⁵ heterocycle | Absence of scissile amide bond |
Carboxypeptidase Y (CPY) | C-terminal carboxyl of Leu⁵/Met⁵ | GlyNH₂³ amidation | Neutralized C-terminus; steric occlusion |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3